
Levocetirizine
概要
説明
レボセチリジンは、主に慢性アレルギー性鼻炎や慢性特発性蕁麻疹に関連する症状の治療に使用される第2世代の抗ヒスタミン薬です 。 それはセチリジンのR-エナンチオマーであり、セチリジンよりもヒスタミンH1受容体に対する親和性が高くなっています 。 レボセチリジンは、くしゃみ、鼻水、かゆみなどのアレルギー症状を軽減する有効性で知られています .
2. 製法
合成経路と反応条件: レボセチリジンは、複数段階の工程を経て合成されます。 一般的な方法の1つには、パラジウム-炭素触媒を用いてL-ヒドロキシジンを触媒酸化してレボセチリジンを生成することが含まれます 。 反応条件は通常、高い転換率と選択性を確保するために、制御された温度と圧力の環境を含みます。
工業生産方法: 産業現場では、レボセチリジンは通常、調製したレボセチリジンを塩化水素化して塩を形成し、その後再結晶化してレボセチリジン二塩酸塩を得ることで生成されます 。 この方法は、高い光学純度を確保し、環境に優しいと考えられています。
準備方法
Synthetic Routes and Reaction Conditions: Levocetirizine is synthesized through a multi-step process. One common method involves the catalytic oxidation of L-hydroxyzine using a palladium-carbon catalyst to produce this compound . The reaction conditions typically include a controlled temperature and pressure environment to ensure high conversion rates and selectivity.
Industrial Production Methods: In industrial settings, this compound is often produced by hydrochlorinating the prepared this compound to form a salt, followed by recrystallization to obtain this compound dihydrochloride . This method ensures high optical purity and is considered environmentally friendly.
化学反応の分析
反応の種類: レボセチリジンは、次のようないくつかの種類の化学反応を起こします。
酸化: レボセチリジンは酸化されて、ジヒドロジオールやN-オキシド誘導体などのさまざまな代謝産物を形成することができます.
還元: それほど一般的ではありませんが、特定の条件下では還元反応が起こる可能性があります。
置換: レボセチリジンは置換反応を起こす可能性があり、特に芳香環に関与しています。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン化反応では、しばしば塩素や臭素などの試薬が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、レボセチリジンのさまざまな酸化および還元誘導体があり、それらの薬理学的特性をさらに分析することができます .
科学的研究の応用
Pharmacodynamics and Mechanism of Action
Levocetirizine functions as a selective antagonist of the H1 histamine receptor, inhibiting the effects of histamine in allergic reactions. It exhibits rapid onset of action, with significant symptom relief observed within one hour of administration, peaking at 12 hours post-dose and lasting up to 24 hours . In addition to blocking histamine receptors, this compound has been shown to inhibit eosinophil migration, which is crucial in the pathophysiology of allergic responses .
Key Pharmacodynamic Properties
Property | Description |
---|---|
Onset of Action | Approximately 1 hour post-administration |
Duration of Effect | Up to 24 hours |
Eosinophil Migration | Inhibits eotaxin-induced migration through endothelial cells |
Allergic Rhinitis
This compound is widely prescribed for both seasonal and perennial allergic rhinitis. Clinical trials have demonstrated its efficacy in reducing nasal symptoms such as sneezing, itching, and nasal congestion. A study showed that patients receiving this compound reported significantly improved total symptom scores compared to those on placebo .
Chronic Idiopathic Urticaria
In patients with chronic idiopathic urticaria, this compound effectively reduces pruritus (itching) and improves quality of life measures. A controlled trial indicated that patients treated with this compound experienced a significant reduction in itch severity compared to placebo over a six-week period .
Pediatric Use
This compound has been evaluated for safety and efficacy in children aged 6-12 years. Research indicates that it is effective in managing allergic rhinitis symptoms and is generally well-tolerated . Long-term studies have also shown that adverse effects are similar between this compound and placebo groups in pediatric populations .
Potential Hepatotoxicity
Despite its benefits, there are reports of this compound-induced liver injury. A notable case involved a patient who developed jaundice and pruritus after two months of treatment. Histological examination revealed portal inflammation and hepatitis; however, recovery was complete upon discontinuation of the drug . This highlights the need for monitoring liver function in susceptible individuals.
Case Study: Efficacy in Allergic Rhinitis
A randomized controlled trial involving 510 children assessed the efficacy of this compound versus placebo over 12 weeks. The study utilized total symptom scores (TSS) to measure outcomes, revealing that both this compound and cetirizine significantly outperformed placebo. However, cetirizine showed slightly better efficacy over time .
Case Study: Hepatotoxicity Report
In an isolated case report, a 48-year-old male developed acute hepatitis after two months on this compound for prurigo nodularis. The liver biopsy confirmed drug-induced liver injury, emphasizing the importance of vigilance regarding potential hepatotoxicity associated with this medication .
作用機序
レボセチリジンは、ヒスタミンH1受容体を選択的に阻害することによりその効果を発揮します 。 この作用は、ヒスタミンがこれらの受容体に結合するのを防ぎ、平滑筋収縮、血管透過性亢進、咳受容体の刺激などの症状を軽減します 。 分子標的は、消化管、血管、気道に見られるヒスタミンH1受容体です .
類似の化合物:
セチリジン: レボセチリジンはセチリジンのR-エナンチオマーであり、H1受容体に対する親和性が高くなっています.
ロラタジン: 第2世代の抗ヒスタミン薬であるロラタジンは、鎮静作用が少なく、化学構造が異なります.
ヒドロキシジン: 第1世代の抗ヒスタミン薬であるヒドロキシジンは、鎮静作用が強く、使用範囲が広い.
レボセチリジンの独自性: レボセチリジンの独自性は、H1受容体に対する高い親和性と、第1世代の抗ヒスタミン薬に比べて鎮静作用が低いことです 。 それは、眠気のリスクが低く、効果的な症状の緩和を提供するため、多くの患者にとって好ましい選択肢となっています .
類似化合物との比較
Cetirizine: Levocetirizine is the R-enantiomer of cetirizine and has a higher affinity for the H1 receptor.
Loratadine: Another second-generation antihistamine, loratadine is less sedating but has a different chemical structure.
Hydroxyzine: A first-generation antihistamine, hydroxyzine is more sedating and has a broader range of uses.
Uniqueness of this compound: this compound’s uniqueness lies in its high affinity for the H1 receptor and its reduced sedative effects compared to first-generation antihistamines . It provides effective symptom relief with a lower risk of drowsiness, making it a preferred choice for many patients .
生物活性
Levocetirizine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its biological activity extends beyond mere H1 receptor antagonism, exhibiting significant anti-inflammatory properties that contribute to its therapeutic effects. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
This compound functions by selectively inhibiting the H1 histamine receptors, which are pivotal in mediating allergic responses. However, it also demonstrates additional mechanisms that enhance its therapeutic efficacy:
- Inhibition of Eosinophil Migration : this compound has been shown to inhibit eosinophil transendothelial migration, a critical process in allergic inflammation. This effect occurs at concentrations achievable in clinical settings and is significant in reducing eosinophilic inflammation associated with allergic diseases .
- Reduction of Pro-inflammatory Mediators : The compound inhibits the production of eotaxin and other pro-inflammatory cytokines, thereby reducing eosinophil adhesion and migration . It also modulates the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, further contributing to its anti-inflammatory effects.
Clinical Efficacy
Numerous studies have evaluated the clinical efficacy of this compound in various allergic conditions. Below is a summary of key findings:
Anti-inflammatory Effects
Research has indicated that this compound possesses notable anti-inflammatory properties independent of its antihistaminic activity:
- In Vitro Studies : this compound inhibited the production of IL-8 and GM-CSF in A549 epithelial cells stimulated by IL-1β, demonstrating its potential to modulate inflammatory pathways .
- Eosinophil Function : It increases the release of metalloproteinases like MMP-9, which are involved in tissue remodeling during asthma, while simultaneously reducing pro-inflammatory cytokines such as IL-7 .
Case Studies
Several case studies have highlighted the practical implications of this compound's biological activity:
- Eosinophilic Conditions : A patient with eosinophilic cellulitis showed marked improvement when treated with this compound, underscoring its role in managing eosinophil-mediated disorders .
- Chronic Urticaria Management : In cases of chronic spontaneous urticaria, patients reported significant symptom relief with this compound, although comparative efficacy studies suggest that newer agents may offer superior results .
特性
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156294 | |
Record name | Levocetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Levocetirizine selectively inhibits histamine H1 receptors. This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system. | |
Record name | Levocetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130018-77-8 | |
Record name | (-)-Cetirizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130018-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levocetirizine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levocetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levocetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOCETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U5EA9RT2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levocetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 | |
Record name | Levocetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。